![molecular formula C14H11ClFNO B2974512 4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232819-82-7](/img/structure/B2974512.png)
4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol , also known by its chemical formula C₁₄H₁₁ClFNO , is a Schiff base compound. Schiff bases are organic compounds derived from the condensation reaction of aldehydes and primary amines. In this case, the compound is formed by the reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
Synthesis Analysis
The synthesis of this compound involves the condensation of the aforementioned aldehyde and amine. The yield of the reaction was approximately 73.91% , resulting in a brown-colored product with a melting point greater than 350°C .
Molecular Structure Analysis
The molecular structure of 4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol consists of a phenolic ring with substituents. The (E)-[(4-fluoro-2-methylphenyl)imino]methyl group is attached to the phenolic ring, and the chlorine atom is positioned at the 4-position. The compound exhibits a planar geometry .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
4-chloro-2-[(4-fluoro-2-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEHPNLXTDDAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol |
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